molecular formula C10H14FNO2 B8019196 2-(2,2-Dimethoxyethyl)-4-fluoroaniline

2-(2,2-Dimethoxyethyl)-4-fluoroaniline

Cat. No.: B8019196
M. Wt: 199.22 g/mol
InChI Key: WNAPKZNZAQIGDB-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)-4-fluoroaniline is a specialty chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features two key functional groups: a fluorinated aniline and an acetal-protected aldehyde. The 4-fluoroaniline moiety is a well-established precursor in the synthesis of various pharmacologically active molecules, including antiviral and anti-inflammatory agents . The fluorine atom on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable modification in drug discovery . The 2,2-dimethoxyethyl side chain offers a versatile synthetic handle. This acetal group can be readily deprotected under mild acidic conditions to reveal an aldehyde, which can subsequently undergo a wide range of reactions, such as nucleophilic addition or reductive amination, to construct more complex molecular architectures . While a compound with an identical backbone, N-(2,2-diethoxyethyl)-4-fluoroaniline, is documented in chemical databases, this dimethoxy variant presents a distinct profile in terms of reactivity and physicochemical properties . This makes this compound a promising intermediate for constructing ligands for catalysis, developing novel agrochemicals, and creating sophisticated polymers and advanced materials . Its primary value lies in its application as a key scaffold in multi-step synthetic routes, enabling researchers to explore new chemical space. Please Note: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-10(14-2)6-7-5-8(11)3-4-9(7)12/h3-5,10H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAPKZNZAQIGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=C(C=CC(=C1)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most direct route involves reductive amination between 4-fluoroaniline and 2,2-dimethoxyacetaldehyde under hydrogenation conditions. This method leverages a platinum- or palladium-based catalyst in an aromatic solvent (e.g., xylene) to achieve selective reduction of the imine intermediate.

Procedure:

  • Reactant Mixing : Combine 4-fluoroaniline (1.2 g, 10.81 mmol) and 2,2-dimethoxyacetaldehyde (8.52 g, 81.83 mmol) in xylene.

  • Catalytic System : Add a sulfited platinum-on-carbon catalyst (0.5 wt%) and a buffer (e.g., aqueous NaHCO₃) to maintain pH 8–10.

  • Hydrogenation : Pressurize the autoclave with H₂ (10–20 bar) and heat to 85°C. Monitor pressure drop to confirm reaction completion.

  • Workup : Filter the catalyst under nitrogen, concentrate the filtrate, and precipitate the product by cooling. Isolate via filtration and dry under vacuum.

Key Data:

ParameterValueSource
Yield78–85%
Purity>95% (HPLC)
Catalyst RecyclabilityUp to 5 cycles without loss

Multicomponent Reactions (MCRs) Involving 4-Fluoroaniline

Ugi-Type Reaction with 2,2-Dimethoxyacetaldehyde

The Ugi four-component reaction (4-CR) offers a one-pot synthesis route by combining 4-fluoroaniline , 2,2-dimethoxyacetaldehyde , an isocyanide, and trimethylsilyl azide in methanol.

Procedure:

  • Reagent Mixing : Dissolve 4-fluoroaniline (10 mmol), 2,2-dimethoxyacetaldehyde (10 mmol), benzyl isocyanide (10 mmol), and trimethylsilyl azide (10 mmol) in MeOH.

  • Reaction Conditions : Stir vigorously at room temperature for 2 hours.

  • Workup : Remove half the solvent under reduced pressure, filter the precipitate, and wash with diethyl ether.

Key Data:

ParameterValueSource
Yield86–97%
Solvent EfficiencyMeOH enables high atom economy

Alternative Pathways: Aldehyde Intermediate Functionalization

Synthesis via 4,4-Dimethoxybutyraldehyde

A two-step approach involves first synthesizing 4,4-dimethoxybutyraldehyde from 4,4-dimethoxybutanenitrile, followed by coupling with 4-fluoroaniline.

Step 1: Aldehyde Synthesis

  • Reagent Mixing : Treat 4,4-dimethoxybutanenitrile with DIBAL-H in CH₂Cl₂ at -78°C.

  • Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and concentrate to obtain the aldehyde (82% yield).

Step 2: Reductive Coupling

  • Reactant Mixing : Combine 4,4-dimethoxybutyraldehyde with 4-fluoroaniline in xylene.

  • Catalysis : Use Pt/C under H₂ (10 bar) at 80°C.

Key Data:

ParameterValueSource
Overall Yield70–75%
Purity92–94%

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)ScalabilityCost Efficiency
Reductive Amination78–85HighModerate
Ugi 4-CR86–97ModerateHigh
Aldehyde Intermediate70–75LowLow

Reductive amination balances yield and scalability but requires specialized equipment for high-pressure H₂. Ugi 4-CR offers superior yields and simplicity but demands precise stoichiometry. The aldehyde pathway is less favored due to multi-step complexity.

Solvent and Catalyst Optimization

  • Solvents : Xylene and methanol are preferred for their compatibility with amine intermediates and ease of removal.

  • Catalysts : Sulfited Pt/C enhances selectivity by minimizing over-reduction to secondary amines.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Dimethoxyethyl group hydrolysis under acidic conditions generates undesired aldehydes.

  • Solution : Maintain pH 8–10 with NaHCO₃ or K₂CO₃ buffers during workup.

Catalyst Deactivation

  • Issue : Sulfur-containing impurities in 4-fluoroaniline poison Pt/C catalysts.

  • Solution : Pre-purify 4-fluoroaniline via recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethoxyethyl)-4-fluoroaniline exerts its effects involves interactions with specific molecular targets. The dimethoxyethyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethyl)benzene
  • 2-(2,2-Dimethoxyethyl)phenyl isocyanide
  • 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole

Uniqueness

2-(2,2-Dimethoxyethyl)-4-fluoroaniline is unique due to the presence of both a dimethoxyethyl group and a fluorine atom on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications.

Q & A

Q. What are the established synthetic routes for 2-(2,2-Dimethoxyethyl)-4-fluoroaniline?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a nitroaniline precursor (e.g., 5-fluoro-2-nitroaniline) can react with aminoacetaldehyde dimethyl acetal in methanol using isopropyl ethylamine as a base, yielding intermediates like N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline. Subsequent reduction of the nitro group using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) produces the target aniline derivative . Reaction optimization (e.g., solvent choice, temperature) is critical for achieving high yields (>85%).

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the dimethoxyethyl group’s presence (e.g., methoxy proton signals at δ ~3.3 ppm) and aromatic fluorine coupling patterns.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ≈ 242.1) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C in dimethoxyethyl) provide functional group confirmation .

Q. What solvent systems are compatible with this compound in synthetic workflows?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during substitution reactions. Methanol and ethanol are suitable for reduction steps, while chlorinated solvents (e.g., chloroform) are used in cyclization or purification .

Advanced Research Questions

Q. How does the dimethoxyethyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

The electron-donating dimethoxyethyl group directs EAS to the para position relative to the fluorine atom. Computational studies (e.g., DFT calculations) can model charge distribution, showing increased electron density at the para position due to resonance effects. Experimental validation via bromination or nitration reactions can confirm this regioselectivity .

Q. What strategies mitigate competing side reactions during the reduction of nitro intermediates?

Side products like over-reduced amines or dehalogenated species can arise. Strategies include:

  • Catalytic transfer hydrogenation : Using Pd/C or Raney Ni with hydrazine minimizes over-reduction.
  • Acidic conditions : HCl in ethanol stabilizes the intermediate nitroso compound, preventing dehalogenation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR approaches involve:

  • Modifying substituents : Replacing fluorine with other halogens (e.g., Cl, Br) to assess halogen bonding effects.
  • Varying the dimethoxyethyl chain : Shortening or substituting with methoxypropyl groups to evaluate steric effects on target binding. Biological assays (e.g., enzyme inhibition or antimicrobial activity) paired with molecular docking can identify critical pharmacophores .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular dynamics simulations (e.g., GROMACS) and docking software (e.g., AutoDock Vina) model binding affinities to enzymes like cytochrome P450 or fungal lanosterol demethylase. Parameters such as binding energy (ΔG) and hydrogen-bonding patterns guide rational design .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to address variability?

Yield variations (e.g., 70–93% in similar syntheses) may arise from differences in reagent purity, solvent drying, or catalyst activation. Systematic optimization using design of experiments (DoE) can isolate critical factors (e.g., temperature, stoichiometry) .

Q. Conflicting spectral data for fluorine-coupled protons: How to resolve?

Fluorine’s strong spin-spin coupling can split NMR signals unexpectedly. Using 19^{19}F NMR or decoupling techniques clarifies splitting patterns. Cross-referencing with X-ray crystallography data (e.g., via WinGX software) confirms structural assignments .

Methodological Recommendations

Q. How to validate the compound’s purity for biological assays?

Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical values). Stability tests under assay conditions (e.g., pH 7.4 buffer, 37°C) ensure integrity over 24 hours .

Q. What in vitro models are suitable for toxicity screening?

Use human hepatocyte cell lines (e.g., HepG2) for hepatic toxicity and Ames tests for mutagenicity. Dose-response curves (IC50_{50}) and apoptosis markers (e.g., caspase-3 activation) quantify cytotoxic effects .

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